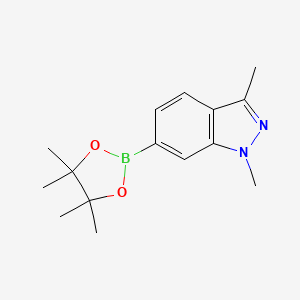

1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

CAS No.: 1300582-61-9

Cat. No.: VC2566452

Molecular Formula: C15H21BN2O2

Molecular Weight: 272.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1300582-61-9 |

|---|---|

| Molecular Formula | C15H21BN2O2 |

| Molecular Weight | 272.15 g/mol |

| IUPAC Name | 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

| Standard InChI | InChI=1S/C15H21BN2O2/c1-10-12-8-7-11(9-13(12)18(6)17-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |

| Standard InChI Key | QYRGXHBYRDOLAG-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3C)C |

Introduction

Chemical Properties and Structure

1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole features a bicyclic indazole core with methyl substituents at positions 1 and 3, and a pinacol boronic ester group at position 6. The compound's structure combines the nitrogen-rich heterocyclic indazole scaffold with a boron-containing functional group, creating a molecule with unique reactivity profiles advantageous for organic synthesis.

Physical and Chemical Characteristics

The physical and chemical properties of 1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1300582-61-9 |

| Molecular Formula | C₁₅H₂₁BN₂O₂ |

| Molecular Weight | 272.1504 g/mol |

| SMILES Notation | Cn1nc(c2c1cc(cc2)B1OC(C(O1)(C)C)(C)C)C |

| Appearance | Typically a crystalline solid |

| Storage Conditions | Room temperature |

The compound contains a boron atom that is sp² hybridized and bound to two oxygen atoms from the pinacol moiety, creating a trigonal planar geometry around the boron center. This structural arrangement is critical for the compound's stability and reactivity in organic transformations .

Structural Features

The indazole core of this compound comprises a fused pyrazole-benzene ring system. The presence of methyl groups at positions 1 and 3 affects the electronic properties of the heterocycle, while the boronic acid pinacol ester at position 6 serves as a reactive handle for further functionalization. The tetramethyl-1,3,2-dioxaborolane group is a protected form of boronic acid, which enhances stability while maintaining reactivity for specific chemical transformations.

Applications in Organic Synthesis

1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole serves as a versatile synthetic intermediate, finding numerous applications in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of this compound is in Suzuki-Miyaura cross-coupling reactions. The boronic acid pinacol ester functionality makes it an excellent partner for palladium-catalyzed coupling with aryl or vinyl halides, enabling the formation of new carbon-carbon bonds .

These reactions proceed under relatively mild conditions and exhibit tolerance for various functional groups, making them valuable tools in the synthesis of complex molecules. The indazole boronic esters can react with a wide range of aryl halides, providing access to diverse indazole derivatives that would be challenging to synthesize through alternative routes .

Hydroxydeboronation Reactions

Indazole boronic acid pinacolyl esters, including 1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, can undergo hydroxydeboronation reactions with hydrogen peroxide. This transformation replaces the boronic ester group with a hydroxyl group, providing access to hydroxyindazole derivatives that have potential applications in medicinal chemistry .

The hydroxydeboronation reaction proceeds through an oxidative mechanism and represents an efficient method for introducing hydroxyl groups at specific positions of the indazole scaffold. This transformation adds to the versatility of the compound as a synthetic building block .

Pharmaceutical Applications

Indazole derivatives, including those containing boronic ester functionalities, have attracted significant interest in pharmaceutical research due to their diverse biological activities.

Medicinal Chemistry Significance

The indazole scaffold is recognized for its potential in medicinal chemistry, with numerous indazole-containing compounds showing promising biological activities. The presence of the boronic ester group in 1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole makes it particularly valuable for synthesizing libraries of indazole derivatives with potential therapeutic applications .

Several FDA-approved small molecule anti-cancer drugs contain indazole scaffolds, highlighting the importance of this heterocyclic system in pharmaceutical development. The ability to selectively functionalize the indazole core through reactions involving the boronic ester group enables the creation of structurally diverse compounds for biological evaluation .

Anti-Cancer Activity

Research on indazole derivatives has revealed promising anti-cancer activities. Studies have shown that certain indazole compounds can inhibit the growth of various cancer cell lines with IC₅₀ values in the submicromolar to low micromolar range .

Specific indazole derivatives have demonstrated the ability to inhibit cell proliferation and colony formation in breast cancer cell lines. Treatment with these compounds has been associated with the promotion of apoptosis through mechanisms involving the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2. Furthermore, some indazole compounds decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in cancer cells .

Material Science Applications

The unique structural features of 1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole make it relevant for applications beyond medicinal chemistry, including material science.

Development of Advanced Materials

Indazole boronic ester compounds can be utilized in the development of advanced materials, including specialized polymers and coatings. The ability to incorporate the indazole scaffold into larger molecular structures through coupling reactions enables the creation of materials with tailored properties .

The presence of the boron-containing moiety contributes to the unique chemical characteristics of these materials, potentially enhancing durability and performance in various applications. The controlled functionalization of the indazole core allows for fine-tuning of material properties to meet specific requirements .

Fluorescent Probe Design

Another emerging application of indazole boronic esters is in the design of fluorescent probes for biological imaging. These compounds can be incorporated into molecular structures that exhibit fluorescence properties, allowing researchers to visualize cellular processes with high specificity and sensitivity .

The development of such probes relies on the synthetic versatility of compounds like 1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, which can be transformed into complex molecules with desired optical properties through selective functionalization reactions .

Comparison with Related Compounds

To better understand the significance of 1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, it is valuable to compare it with structurally related compounds.

Comparison with the 5-Position Isomer

A closely related compound is 1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 1220696-53-6), which differs only in the position of the boronic ester group (position 5 instead of position 6). Both compounds share the same molecular formula (C₁₅H₂₁BN₂O₂) and similar molecular weights .

While these isomers have similar chemical properties, the different positions of the boronic ester group can lead to distinct reactivity patterns and biological activities. The 5-position isomer has been more extensively documented in the literature compared to the 6-position isomer, providing insights into the potential applications of both compounds .

Comparison with Non-Methylated Analogues

Non-methylated analogues, such as 4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-indazole, lack the methyl substituents at positions 1 and 3. This structural difference affects the electronic properties and reactivity of the indazole scaffold .

The presence or absence of methyl groups can influence factors such as solubility, stability, and binding interactions with biological targets. Understanding these structure-activity relationships is crucial for the rational design of indazole derivatives with specific properties and functions .

Research Findings and Future Directions

Current research involving 1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole and related compounds continues to expand our understanding of their potential applications and biological activities.

Recent Developments

Research on indazole derivatives has shown promising results in areas such as anti-cancer therapy. Studies have investigated the effects of structural modifications on biological activity, providing insights into structure-activity relationships that can guide the development of new therapeutic agents .

The versatility of indazole boronic esters as synthetic intermediates continues to be explored, with new methodologies being developed for their functionalization and incorporation into complex molecular structures .

Future Research Directions

Future research directions for 1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole and related compounds may include:

-

Development of more efficient and selective synthetic methods

-

Exploration of new cross-coupling reactions and other transformations

-

Investigation of biological activities against various disease targets

-

Application in the synthesis of novel materials with specialized properties

-

Development of structure-activity relationships to guide rational drug design

These research avenues hold promise for expanding the utility of indazole boronic esters in both chemical synthesis and applied fields such as medicinal chemistry and materials science .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume